cis-(Z)-Flupentixol Dihydrochloride

Catalog No.
S619681
CAS No.
2413-38-9
M.F
C23H27Cl2F3N2OS
M. Wt
507.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-(Z)-Flupentixol Dihydrochloride

CAS Number

2413-38-9

Product Name

cis-(Z)-Flupentixol Dihydrochloride

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C23H27Cl2F3N2OS

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H

InChI Key

IOVDQEIIMOZNNA-UHFFFAOYSA-N

SMILES

Array

solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Dihydrochloride; Emergil; FX 703; Metamin; Siplarol;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

The exact mass of the compound Flupentixol dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 60.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170952. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-(Z)-Flupentixol Dihydrochloride is the pharmacologically active, water-soluble hydrochloride salt of the thioxanthene-class dopamine receptor antagonist [1]. Unlike generic racemic mixtures, this highly purified Z-isomer provides potent, stereospecific antagonism at D1 and D2 dopamine receptors, alongside emerging utility as a PI3Kα inhibitor . For laboratory procurement and assay standardization, the dihydrochloride salt is the definitive choice for aqueous compatibility, offering immediate bioavailability without the need for the enzymatic prodrug cleavage required by lipid-based depot formulations .

Substituting pure cis-(Z)-flupentixol dihydrochloride with generic racemic flupentixol introduces a 50% load of the inactive trans-(E)-isomer, which dramatically reduces molar efficacy and confounds dose-response calculations in precision binding assays [1]. Furthermore, substituting with flupentixol decanoate—a lipophilic prodrug designed for long-acting depot injection—will result in complete assay failure in cell-free or in vitro systems, as the decanoate ester requires in vivo enzymatic hydrolysis to release the active cis-flupentixol moiety . Procurement must strictly specify the cis-isomer and the dihydrochloride salt to ensure immediate, quantifiable in vitro target engagement and reproducible solubility.

Stereospecific Dopamine D2 Receptor Affinity

The binding affinity of flupentixol is highly stereodependent. The cis-(Z)-isomer demonstrates exceptional potency at the dopamine D2 receptor (Ki ~ 0.35 nM), whereas the trans-(E)-isomer exhibits negligible affinity and is considered pharmacologically inactive at therapeutic concentrations [1]. Procuring the pure cis-isomer is therefore critical to avoid the inactive load present in standard racemic mixtures, ensuring accurate stoichiometric binding and preventing off-target noise in radioligand and functional assays .

Evidence DimensionD2 Receptor Binding Affinity (Ki)
Target Compound Datacis-(Z)-Flupentixol: Ki ~ 0.35 nM
Comparator Or Baselinetrans-(E)-Flupentixol: Negligible affinity / >100-fold weaker
Quantified DifferenceOrders of magnitude higher affinity for the cis-isomer
ConditionsIn vitro receptor binding assays

Procuring the pure cis-isomer eliminates the confounding presence of the inactive trans-isomer, ensuring accurate molar dosing in receptor pharmacology.

Aqueous Solubility for Immediate Assay Compatibility

The dihydrochloride salt of cis-flupentixol provides excellent solubility in aqueous buffers and DMSO (exceeding 30 mg/mL), allowing for immediate dissolution in cell culture media . In contrast, flupentixol decanoate is highly lipophilic and practically insoluble in water, requiring oil-based vehicles. For in vitro pharmacology and acute in vivo studies, the dihydrochloride salt is the only viable choice to ensure uniform drug distribution and avoid vehicle-induced cytotoxicity or precipitation .

Evidence DimensionAqueous / DMSO Solubility
Target Compound Datacis-Flupentixol Dihydrochloride: >30 mg/mL in DMSO/Water
Comparator Or BaselineFlupentixol Decanoate: Practically insoluble in water (lipophilic)
Quantified DifferenceComplete aqueous assay compatibility vs. strict lipid-vehicle requirement
ConditionsStandard laboratory solvent preparation (e.g., DMSO, aqueous buffers)

The dihydrochloride salt allows for immediate, vehicle-free application in cell cultures, avoiding the solubility bottlenecks of the decanoate form.

Immediate In Vitro Target Engagement vs. Prodrug Limitations

cis-Flupentixol dihydrochloride is immediately active upon application, directly antagonizing dopamine receptors and inhibiting PI3Kα (IC50 = 127 nM) in cell-free and cellular models . Conversely, flupentixol decanoate is a prodrug that remains inactive until its ester bond is cleaved by in vivo esterases . Utilizing the decanoate form in cell culture or purified protein assays will yield false-negative results due to the lack of metabolic activation, making the dihydrochloride salt mandatory for in vitro workflows .

Evidence DimensionIn Vitro Target Engagement (e.g., PI3Kα IC50)
Target Compound Datacis-Flupentixol Dihydrochloride: Active immediately (IC50 = 127 nM for PI3Kα)
Comparator Or BaselineFlupentixol Decanoate: Inactive in cell-free systems
Quantified DifferenceImmediate functional activity vs. complete reliance on in vivo esterase cleavage
ConditionsCell-free kinase assays and in vitro cell culture

Researchers must procure the dihydrochloride salt for any in vitro or cell-free assay, as the decanoate prodrug will fail to engage targets without metabolic processing.

High-Throughput Dopamine Receptor Screening

Due to its pure stereochemistry, cis-(Z)-flupentixol dihydrochloride is the definitive reference antagonist for D1/D2 receptor binding assays, avoiding the stoichiometric errors and off-target noise introduced by racemic mixtures[1].

In Vitro Oncology and Kinase Assays

Its immediate bioavailability and aqueous solubility make the dihydrochloride salt ideal for investigating its emerging role as a PI3Kα inhibitor in cell culture models of apoptosis and tumor suppression, where lipophilic prodrugs like the decanoate would remain inactive .

Acute Neuropharmacological Animal Models

For acute in vivo studies requiring precise, rapid-onset dopamine blockade (e.g., intragastric or intravenous administration), the water-soluble dihydrochloride salt allows for exact dosing in standard saline vehicles, bypassing the slow-release, esterase-dependent kinetics of depot formulations .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

506.1173245 Da

Monoisotopic Mass

506.1173245 Da

Heavy Atom Count

32

UNII

96L0Z069N1

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (80.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

51529-01-2
2413-38-9

Metabolism Metabolites

Mainly hepatic Half Life: 19 to 39 hours

Wikipedia

(Z)-flupentixol dihydrochloride

Dates

Last modified: 08-15-2023

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